molecular formula C10H7NO4 B2880310 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione CAS No. 50919-97-6

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2880310
CAS No.: 50919-97-6
M. Wt: 205.169
InChI Key: OCJFPAUIRWLATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione is a chemical compound with a unique structure that includes a nitro group and a dihydroindene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione typically involves the nitration of 5-methyl-2,3-dihydro-1H-indene-1,3-dione. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, ethanol solvent.

    Oxidation: Potassium permanganate, water solvent.

Major Products Formed

    Reduction: 5-methyl-2-amino-2,3-dihydro-1H-indene-1,3-dione.

    Substitution: Various substituted indene derivatives.

    Oxidation: 5-carboxy-2-nitro-2,3-dihydro-1H-indene-1,3-dione.

Scientific Research Applications

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2,3-dihydro-1H-indene-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitro-2,3-dihydro-1H-indene-1,3-dione: Similar structure but without the methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

5-methyl-2-nitroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5-2-3-6-7(4-5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFPAUIRWLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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